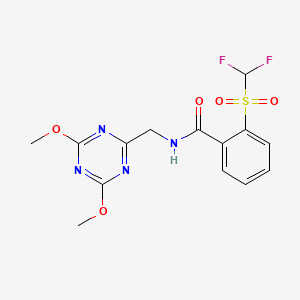![molecular formula C22H18N4O5 B2482254 (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 1241703-37-6](/img/structure/B2482254.png)
(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide" belongs to a class of compounds that exhibit a rich diversity of biological properties, particularly in the realm of central nervous system (CNS) disorders and cancer treatment. Privileged structures, like 1,2-benzisoxazole derivatives, which share some structural similarities, are known for their ability to bind with high affinities to various biologically important proteins, underscoring the significance of such compounds in drug discovery (Uto, 2016).
Synthesis Analysis
Synthesis of compounds similar to the specified structure often involves enaminone derivatives, which are crucial for creating a wide array of bioactive heterocyclic compounds, including pyrazoles and pyridines. These compounds have demonstrated various therapeutic activities such as anticancer, anti-inflammatory, and antimicrobial effects (Farghaly et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is intricate, involving multiple functional groups that contribute to their diverse biological activities. The presence of benzodioxol and pyrazolyl groups, combined with cyano and dimethoxyphenyl functionalities, suggests a complex interaction with biological targets, potentially through multiple binding modes or pathways.
Chemical Reactions and Properties
Compounds with similar structures are known for their ability to undergo various chemical reactions, serving as foundational units for synthesizing numerous bioactive molecules. The reactivity is often influenced by the presence of enaminone units, which enable the construction of complex heterocyclic architectures necessary for biological activity (Govindaraju et al., 2012).
科学的研究の応用
Diels-Alder Reaction Applications
- A study by Kranjc, Kočevar, and Perdih (2011) highlighted the use of similar compounds in Diels-Alder reactions. They discussed how methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds were formed via a Diels-Alder reaction, showcasing the potential of these compounds in synthetic organic chemistry (Kranjc, Kočevar, & Perdih, 2011).
Antibacterial Activity
- Research by Palkar et al. (2017) synthesized novel analogs of a similar compound structure and found that some displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Crystal Structure Analysis
- Prabhuswamy et al. (2016) conducted a study on a similar compound, analyzing its crystal structure through X-ray diffraction. This research contributes to a better understanding of the molecular structure and potential applications in material science (Prabhuswamy et al., 2016).
Antitumor Properties
- Mondal et al. (2014) studied a related compound, PMX 610, which demonstrated potent antitumor properties. This study indicates the potential application of such compounds in cancer therapy (Mondal et al., 2014).
Antiviral Activity
- A study by Hebishy et al. (2020) developed novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against bird flu influenza (H5N1). This suggests their potential use in antiviral drug development (Hebishy et al., 2020).
Antimicrobial and Anti-inflammatory Agents
- Kendre et al. (2015) synthesized a series of derivatives bearing an aryl sulfonate moiety, which exhibited antimicrobial and anti-inflammatory activities. This indicates the potential of these compounds in developing new therapeutic agents (Kendre et al., 2015).
特性
IUPAC Name |
(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c1-28-17-6-4-16(9-19(17)29-2)25-22(27)14(10-23)7-15-11-24-26-21(15)13-3-5-18-20(8-13)31-12-30-18/h3-9,11H,12H2,1-2H3,(H,24,26)(H,25,27)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXJAHSTISTXNA-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=C(NN=C2)C3=CC4=C(C=C3)OCO4)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

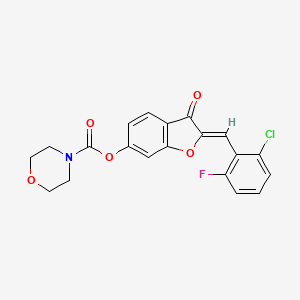
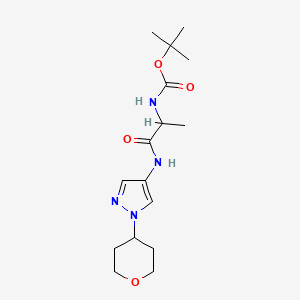
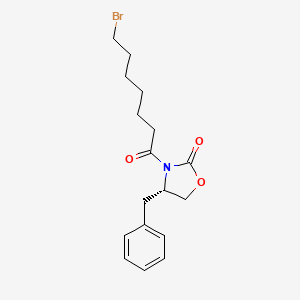
![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)

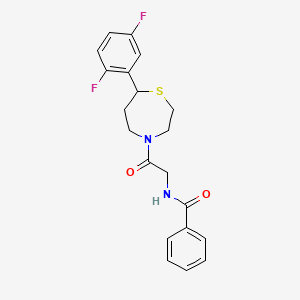
![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)

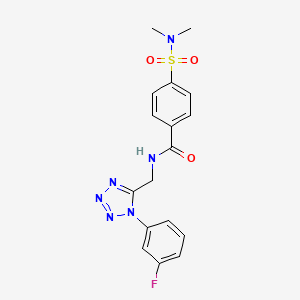

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)
